Tetrapropylammonium bromide

Description

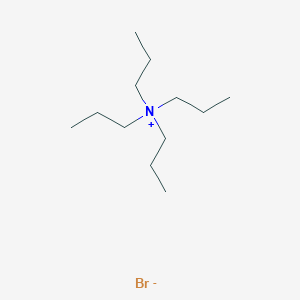

Tetrapropylammonium bromide is a quarternary ammonium bromide salt in which the cation has four propyl substituents around the central nitrogen. It has a role as a potassium channel blocker. It is a bromide salt and a quaternary ammonium salt. It contains a tetrapropylammonium.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrapropylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMOFGZRJUORO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N.Br, C12H28BrN | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026130 | |

| Record name | Tetrapropylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrapropylammonium bromide is a white to off-white crystalline solid. (NTP, 1992), Liquid, White to off-white hygroscopic solid; [CAMEO] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19862 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1941-30-6 | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrapropylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220T63791N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

486 °F (NTP, 1992) | |

| Record name | TETRAPROPYLAMMONIUM BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrapropylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of tetrapropylammonium (B79313) bromide (TPAB). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the solid-state properties and crystallographic details of this quaternary ammonium (B1175870) salt. This document delves into the crystallographic data, experimental protocols for structure determination, and the relationships within the crystal lattice, offering a thorough understanding of its three-dimensional architecture.

Introduction to Tetrapropylammonium Bromide

Tetrapropylammonium bromide, with the chemical formula C₁₂H₂₈BrN, is a quaternary ammonium salt that finds applications in various chemical and pharmaceutical fields.[1] It is utilized as a phase-transfer catalyst, an electrolyte, and as a structure-directing agent in the synthesis of zeolites. Its molecular structure consists of a central nitrogen atom bonded to four propyl groups, forming a tetrapropylammonium cation ([N(C₃H₇)₄]⁺), which is ionically bonded to a bromide anion (Br⁻). Understanding the precise three-dimensional arrangement of these ions in the crystalline state is crucial for comprehending its physicochemical properties and for its application in materials science and drug design.

Crystallographic Data

The crystal structure of tetrapropylammonium bromide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal crystal system. Below are the key crystallographic parameters compiled from the Crystallography Open Database (COD) and a foundational study by Zalkin (1957).

Unit Cell Parameters and Crystal System

The unit cell is the basic repeating unit of a crystal structure. For tetrapropylammonium bromide, two notable determinations of these parameters are presented below for comparison.

| Parameter | COD Entry (3500080)[1] | Zalkin, 1957[2] |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | I -4 | I -4 |

| a (Å) | 8.2048 | 8.24 |

| b (Å) | 8.2048 | 8.24 |

| c (Å) | 10.7389 | 10.92 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 723.75 | 740.5 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.22 | 1.192 |

| R-factor | 0.0199 | Not reported |

Z represents the number of formula units per unit cell.

Atomic Coordinates and Molecular Geometry

The precise positions of the atoms within the unit cell are determined through structure solution and refinement. The tetrapropylammonium cation adopts a tetrahedral geometry around the central nitrogen atom. The bromide anion is located at a specific position within the lattice, surrounded by the bulky organic cations. The packing of these ions is analogous to the zinc sulfide (B99878) (ZnS) structure, where each bromide ion is surrounded by a tetrahedron of tetrapropylammonium ions, and vice versa.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.

Synthesis and Crystallization of Tetrapropylammonium Bromide

High-purity tetrapropylammonium bromide is a prerequisite for growing diffraction-quality single crystals.

Synthesis: A common method for the synthesis of tetrapropylammonium bromide is the reaction of tripropylamine (B89841) with n-propyl bromide.[2]

-

Reaction: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄N]⁺Br⁻

The reaction is typically carried out in a suitable polar solvent, such as ethanol (B145695) or acetonitrile, and may require heating to proceed at a reasonable rate.

Crystallization for Single-Crystal X-ray Diffraction: Obtaining single crystals suitable for X-ray diffraction often requires careful control of crystallization conditions. Slow evaporation of a saturated solution is a commonly employed technique.

-

Protocol for Single Crystal Growth (Slow Evaporation):

-

Prepare a saturated solution of purified tetrapropylammonium bromide in a suitable solvent (e.g., ethanol, or a mixture of ethanol and ethyl acetate).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallizing dish or vial.

-

Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the container in an undisturbed, temperature-stable environment.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals.

-

Single-Crystal X-ray Diffraction Analysis

The following outlines a typical modern experimental protocol for the determination of the crystal structure of a small molecule like tetrapropylammonium bromide.

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.

-

The crystal is then placed on a diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

The diffractometer is equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are designed to obtain a complete and redundant dataset.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT, or XDS). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

-

The integrated data is then corrected for various experimental factors, such as absorption, Lorentz, and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR. This provides an initial model of the atomic positions.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using full-matrix least-squares on F². This process, often carried out with programs like SHELXL, optimizes the atomic coordinates, and anisotropic displacement parameters.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability.

-

Visualizing the Crystallographic Workflow and Data Hierarchy

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical crystal structure analysis and the hierarchical relationship of the crystallographic data.

Caption: Workflow for Crystal Structure Analysis.

References

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectroscopy of Tetrapropylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tetrapropylammonium (B79313) bromide. It includes detailed spectral data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular structure and NMR analysis workflow for this quaternary ammonium (B1175870) salt.

Introduction to Tetrapropylammonium Bromide and NMR Spectroscopy

Tetrapropylammonium bromide (TPAB) is a quaternary ammonium salt with the chemical formula [N(CH₂CH₂CH₃)₄]Br. It finds applications in various chemical and pharmaceutical fields, including as a phase transfer catalyst and an electrolyte. NMR spectroscopy is a powerful analytical technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly valuable for elucidating the carbon-hydrogen framework of organic compounds like TPAB.

¹H and ¹³C NMR Spectral Data

The symmetry of the tetrapropylammonium cation results in a simplified NMR spectrum. Due to the equivalence of the four propyl groups, only three distinct signals are observed in both the ¹H and ¹³C NMR spectra, corresponding to the three different carbon and proton environments in the propyl chain.

¹H NMR Spectral Data

The proton NMR spectrum of tetrapropylammonium bromide typically shows three signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene (CH₂) protons adjacent to the nitrogen atom.

| Assignment | Chemical Shift (δ) in ppm (399.65 MHz, CDCl₃) [1] | Chemical Shift (δ) in ppm (89.56 MHz, CDCl₃) [1] | Multiplicity |

| N-CH₂- | 3.384 | 3.38 | Triplet |

| -CH₂- | 1.790 | 1.78 | Multiplet |

| -CH₃ | 1.060 | 1.07 | Triplet |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of tetrapropylammonium bromide is also characterized by three distinct signals, corresponding to the three unique carbon atoms in the propyl chain.

| Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| N-CH₂- | 58.8 |

| -CH₂- | 16.9 |

| -CH₃ | 11.2 |

Note: The ¹³C NMR data is based on typical values for similar tetraalkylammonium salts in deuterated chloroform (B151607), as a specific tabulated spectrum for tetrapropylammonium bromide was not available in the searched literature.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring ¹H and ¹³C NMR spectra of tetrapropylammonium bromide.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of tetrapropylammonium bromide for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for tetraalkylammonium salts.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for analysis (typically around 4-5 cm).

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent. However, modern spectrometers can also reference the spectrum to the residual solvent signal.

¹H NMR Spectroscopy Protocol

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of the peaks.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: Follow the same initial setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally used.

-

Spectral Width (SW): A wider spectral width of around 200-250 ppm is necessary to cover the range of ¹³C chemical shifts.

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID, often with an exponential multiplication to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Perform phasing and baseline correction as in ¹H NMR.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify the chemical shifts of the carbon signals.

-

Mandatory Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of the tetrapropylammonium cation with the different proton and carbon environments labeled for NMR assignment.

Caption: Molecular structure of the tetrapropylammonium cation showing the α, β, and γ carbon/proton environments.

NMR Analysis Workflow

This diagram outlines the logical workflow for performing an NMR analysis of tetrapropylammonium bromide.

Caption: A logical workflow diagram for the NMR analysis of tetrapropylammonium bromide.

References

Thermal decomposition profile of tetrapropylammonium bromide

An In-depth Technical Guide on the Thermal Decomposition Profile of Tetrapropylammonium (B79313) Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase transfer catalyst, an electrolyte in electrochemical studies, and a structure-directing agent in the synthesis of zeolites. Its thermal stability is a critical parameter in many of these applications, as it dictates the operational temperature limits and potential degradation pathways. This guide provides a comprehensive overview of the thermal decomposition profile of tetrapropylammonium bromide, including its decomposition products, proposed mechanisms, and relevant experimental methodologies. Due to a lack of specific published data for pure tetrapropylammonium bromide, this guide draws upon information from closely related quaternary ammonium salts and general principles of thermal analysis to provide a predictive profile.

Thermal Decomposition Profile

The thermal decomposition of tetrapropylammonium bromide is expected to occur at elevated temperatures, leading to the formation of volatile products. The primary mechanism of decomposition for quaternary ammonium halides is the Hofmann elimination reaction.

Decomposition Temperature

Based on available safety data sheets and information on analogous compounds, the decomposition of tetrapropylammonium bromide is reported to commence around 270 °C. It is important to note that the exact onset and peak decomposition temperatures can be influenced by experimental conditions such as the heating rate and the atmospheric environment.

Decomposition Products

Upon heating, tetrapropylammonium bromide is expected to decompose into several products. The primary products of the Hofmann elimination are propene and tripropylamine. Subsequent decomposition at higher temperatures can lead to the formation of other hazardous substances.

The anticipated decomposition products are:

-

Primary Products:

-

Propene (C₃H₆)

-

Tripropylamine (C₉H₂₁N)

-

Hydrogen Bromide (HBr)

-

-

Secondary Hazardous Decomposition Products: [1][2][3][4]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Ammonia (NH₃)

-

Quantitative Data

For comparative purposes, a summary of expected thermal events based on general knowledge of quaternary ammonium salts is presented below.

| Thermal Event | Expected Temperature Range (°C) | Technique | Observations |

| Melting Point | ~270 (with decomposition) | DSC/Melting Point Apparatus | A sharp endotherm is expected, which may overlap with the onset of decomposition. |

| Onset of Decomposition | 250 - 280 | TGA | Initial mass loss is observed. |

| Peak Decomposition | 280 - 350 | TGA/DTG | The maximum rate of mass loss occurs. |

| Final Mass | > 400 | TGA | A small percentage of residual char may remain, depending on the atmosphere. |

Experimental Protocols

The characterization of the thermal decomposition profile of tetrapropylammonium bromide would typically involve the following experimental techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the compound upon heating.

Methodology:

-

A small, accurately weighed sample of tetrapropylammonium bromide (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The analysis is typically conducted under a controlled atmosphere of an inert gas, such as nitrogen or argon, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of tetrapropylammonium bromide is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve plots the heat flow as a function of temperature, with endothermic and exothermic events appearing as peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

The outlet of the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature, allowing for the identification of the decomposition products. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a particularly powerful technique for separating and identifying complex mixtures of volatile and semi-volatile decomposition products.[5][6][7][8][9][10][11]

Signaling Pathways and Logical Relationships

The primary thermal decomposition pathway for tetrapropylammonium bromide is the Hofmann elimination reaction. This is a well-established mechanism for the decomposition of quaternary ammonium salts that possess at least one beta-hydrogen.

Caption: Hofmann Elimination Pathway of Tetrapropylammonium Bromide.

The logical workflow for the experimental analysis of the thermal decomposition profile is as follows:

Caption: Experimental Workflow for Thermal Decomposition Analysis.

Conclusion

The thermal decomposition of tetrapropylammonium bromide is a critical consideration for its safe and effective use in various applications. The primary decomposition mechanism is the Hofmann elimination, yielding propene, tripropylamine, and hydrogen bromide, with further decomposition leading to the formation of hazardous gases. While specific quantitative data for the pure compound is limited, a combination of data from analogous compounds and standard thermal analysis techniques can provide a reliable understanding of its thermal profile. The experimental protocols outlined in this guide serve as a foundation for researchers and professionals to conduct detailed thermal stability studies.

References

- 1. distantreader.org [distantreader.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 6. shimadzu.com [shimadzu.com]

- 7. youtube.com [youtube.com]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. frontier-lab.com [frontier-lab.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. go-jsb.co.uk [go-jsb.co.uk]

Solubility of Tetrapropylammonium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tetrapropylammonium (B79313) bromide (TPAB) in various organic solvents. Tetrapropylammonium bromide is a quaternary ammonium (B1175870) salt with significant applications in pharmaceutical synthesis, phase transfer catalysis, and as an electrolyte. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual diagrams to elucidate experimental workflows and the interplay of factors governing solubility.

Introduction

Tetrapropylammonium bromide (TPAB), with the chemical formula (CH₃CH₂CH₂)₄N⁺Br⁻, is a white to off-white crystalline solid.[1] As a quaternary ammonium salt, it exhibits ionic characteristics that significantly influence its solubility profile. Its molecular structure, consisting of a central positively charged nitrogen atom surrounded by four nonpolar propyl groups and a bromide counter-ion, imparts a unique amphiphilic character. This structure allows for interactions with a wide range of solvents, from polar to moderately nonpolar.

The solubility of TPAB in organic solvents is a crucial parameter in various applications. In organic synthesis, it is often used as a phase-transfer catalyst, where its ability to dissolve in both aqueous and organic phases facilitates reactions between immiscible reactants.[2] In the pharmaceutical industry, understanding its solubility is essential for drug formulation and delivery systems. Furthermore, its solubility in non-aqueous electrolytes is relevant for electrochemical applications.

This guide aims to provide a centralized resource on the solubility of tetrapropylammonium bromide, presenting data in a clear and accessible format and offering detailed methodologies for its experimental determination.

Quantitative and Qualitative Solubility Data

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases yielded limited specific quantitative solubility data for tetrapropylammonium bromide in pure organic solvents. The following table summarizes the available data. Researchers are encouraged to determine solubility for their specific solvent systems and conditions.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 21.5 | ≥ 100 g/L | [1] |

| Water | Room Temperature | 100 g/L | [3] |

| DMSO/Corn Oil (9:1 v/v) | Room Temperature | ≥ 2 mg/mL | [4] |

| DMSO/PEG300/Tween-80/Saline (1:4:0.5:4.5 v/v/v/v) | Room Temperature | ≥ 2 mg/mL | [4] |

Qualitative Solubility Data

Qualitative solubility information is more widely reported and provides valuable guidance for solvent selection.

| Solvent | Solubility Description | Reference(s) |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5][6] |

| Dichloromethane | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Ethyl Acetate | Slightly Soluble | [7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research or development activity involving tetrapropylammonium bromide. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest, separating a known amount of the saturated solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Reagents:

-

Tetrapropylammonium bromide (analytical grade, dried in a vacuum oven)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatic shaker or water bath for temperature control

-

Analytical balance (precision of at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solid

-

Pre-weighed glass evaporating dishes or beakers

-

Oven for solvent evaporation

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of dried tetrapropylammonium bromide to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Add a known mass or volume of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step to prevent changes in solubility.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a syringe filter. The filter will prevent any undissolved solid from being transferred.

-

Solvent Evaporation: Dispense the weighed saturated solution into a pre-weighed evaporating dish. Place the dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the tetrapropylammonium bromide. This should be performed in a well-ventilated fume hood.

-

Drying and Weighing: Once the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

Calculation of Solubility:

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

Solubility ( g/100 g solvent) = (Mass of residue / (Mass of saturated solution - Mass of residue)) * 100

Visualization of Experimental Workflow and Influencing Factors

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Brief Profile - ECHA [echa.europa.eu]

- 3. researchjournal.co.in [researchjournal.co.in]

- 4. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. Tetrapropylammonium bromide | 1941-30-6 [chemicalbook.com]

Tetrapropylammonium Bromide: A Technical Guide to its Hygroscopic Nature and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties of tetrapropylammonium (B79313) bromide and outlines essential handling precautions to ensure laboratory safety and material integrity. The information is intended for professionals in research, scientific, and drug development fields who work with this compound.

Hygroscopic Nature of Tetrapropylammonium Bromide

Tetrapropylammonium bromide is a quaternary ammonium (B1175870) salt that is explicitly identified as a hygroscopic substance.[1][2] This means it readily absorbs moisture from the atmosphere. The uptake of water can affect its physical and chemical stability, making it crucial to understand and control its interaction with ambient humidity during storage and handling.[3]

General Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized classification for the hygroscopic nature of substances. This classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.

| Hygroscopicity Classification | Increase in Mass (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Handling and Storage Precautions

Due to its hygroscopic and potentially hazardous nature, strict handling and storage protocols are necessary when working with tetrapropylammonium bromide.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is paramount. The following PPE should be worn at all times when handling tetrapropylammonium bromide:

| PPE Category | Recommendation |

| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye irritation or serious eye damage.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn to prevent skin irritation.[4][5] Gloves should be inspected before use and disposed of properly.[5] |

| Respiratory Protection | In environments where dust may be generated, a NIOSH-approved respirator with a particulate filter is necessary to avoid respiratory tract irritation.[4][5] |

| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[4] |

Engineering Controls

To minimize exposure, the following engineering controls should be in place:

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][6]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]

Safe Handling Practices

Adherence to good laboratory practices is essential for safety:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Minimize dust generation and accumulation.[4]

Storage Conditions

Proper storage is critical to maintain the integrity of tetrapropylammonium bromide:

-

Keep the container tightly sealed to protect from moisture.[8]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][2]

-

Some sources recommend refrigerated storage.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of a substance like tetrapropylammonium bromide, standardized experimental methods are employed. The two primary techniques are Dynamic Vapor Sorption (DVS) and Gravimetric Sorption Analysis (GSA).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of controlled relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically a few milligrams) is placed on a microbalance within the DVS instrument.

-

Drying: The sample is initially dried by exposing it to a stream of dry gas (e.g., nitrogen or air) at 0% RH until a stable mass is achieved.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the loss of mass is recorded.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a sorption and desorption isotherm. This plot provides detailed information about the hygroscopic behavior of the material.

Gravimetric Sorption Analysis (GSA)

GSA is a similar gravimetric method that can be performed with more basic laboratory equipment.

Methodology:

-

Sample Preparation: A precisely weighed sample of the material is placed in a weighing bottle.

-

Drying: The sample is dried to a constant weight, for example, in a vacuum oven at a specified temperature.

-

Controlled Humidity Environment: The dried and weighed sample is then placed in a desiccator containing a saturated salt solution that maintains a specific relative humidity at a constant temperature (e.g., a saturated solution of ammonium chloride maintains approximately 79.5% RH at 25°C).

-

Equilibration and Weighing: The sample is stored in the desiccator for a defined period (e.g., 24 hours) or until it reaches a constant weight. The sample is then re-weighed.

-

Calculation: The percentage of water absorbed is calculated based on the initial and final weights of the sample. This process can be repeated at different relative humidities using different saturated salt solutions to construct a sorption isotherm.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and analysis of hygroscopic materials.

References

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. Tetrapropylammonium bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 4. A neutron scattering and modelling study of aqueous solutions of tetramethylammonium and tetrapropylammonium bromide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skpharmteco.com [skpharmteco.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Tetrapropylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium (B79313) bromide (TPAB), a quaternary ammonium (B1175870) salt, finds significant applications in organic synthesis, materials science, and pharmacology, notably as a potassium channel blocker. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for elucidating its mechanism of action and designing novel applications. This technical guide provides a comprehensive analysis of the molecular geometry and bonding of TPAB, drawing upon crystallographic data, spectroscopic studies, and an examination of its interaction with biological targets.

Molecular Geometry

The three-dimensional arrangement of atoms in tetrapropylammonium bromide is defined by the ionic interaction between the tetrapropylammonium cation ([N(C₃H₇)₄]⁺) and the bromide anion (Br⁻), as well as the covalent framework of the cation itself. The most definitive insights into its solid-state geometry come from X-ray crystallography.

Crystal Structure

Tetrapropylammonium bromide crystallizes in the tetragonal system, specifically in the I -4 space group.[1] The unit cell parameters have been reported as a = 8.2048 Å and c = 10.7389 Å, with α, β, and γ angles all being 90°.[1] The foundational crystallographic work on tetrapropylammonium bromide was conducted by Allan Zalkin in 1956.

The Tetrapropylammonium Cation

At the core of the cation is a central nitrogen atom covalently bonded to the α-carbon of each of the four propyl groups. This arrangement results in a tetrahedral geometry around the nitrogen atom. The four propyl chains extend outwards from this central nitrogen.

The C-N-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. Similarly, the C-C-N and C-C-C bond angles within the propyl chains will approximate the standard tetrahedral angle, allowing for rotational flexibility around the C-C single bonds.

Chemical Bonding

The bonding in tetrapropylammonium bromide is characterized by two primary interactions: the ionic bond between the positively charged quaternary ammonium cation and the negatively charged bromide anion, and the covalent bonds that constitute the tetrapropylammonium cation.

Ionic Bonding

The fundamental interaction holding the solid-state structure together is the electrostatic attraction between the tetrapropylammonium cation and the bromide anion. In the crystalline lattice, these ions are arranged in a regular, repeating pattern to maximize electrostatic attraction and minimize repulsion. The hygroscopic nature of tetrapropylammonium bromide is a testament to the strength of these ionic interactions and their affinity for polar water molecules.

Covalent Bonding

Within the tetrapropylammonium cation, the bonds are exclusively covalent. The nitrogen atom forms four single covalent bonds with the four propyl groups. Each propyl group, in turn, consists of carbon-carbon and carbon-hydrogen single bonds. These non-polar C-C and C-H bonds, and the polar C-N bonds, contribute to the overall chemical properties of the cation.

Quantitative Structural Data

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I -4 |

| Unit Cell Length 'a' | 8.2048 Å[1] |

| Unit Cell Length 'c' | 10.7389 Å[1] |

| Unit Cell Angles (α, β, γ) | 90°[1] |

| C-N-C Bond Angle | Approximately 109.5° |

| C-C-N Bond Angle | Approximately 109.5° |

| C-C-C Bond Angle | Approximately 109.5° |

Experimental Protocols

The characterization of the molecular geometry and bonding of tetrapropylammonium bromide relies on several key experimental techniques.

X-ray Crystallography

This is the primary technique for determining the precise three-dimensional structure of crystalline solids.

-

Crystal Growth: Single crystals of tetrapropylammonium bromide suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol (B145695) or a mixture of polar solvents.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays. This initial model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the tetrapropylammonium cation.

-

Sample Preparation: For ¹H NMR, a solution is prepared by dissolving 5-25 mg of tetrapropylammonium bromide in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).[2][3][4] For ¹³C NMR, a more concentrated solution (20-100 mg) is often required.[2][4] The solution should be homogeneous and free of particulate matter.

-

Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. For ¹H NMR of tetrapropylammonium bromide in CDCl₃, the following chemical shifts are observed: approximately 3.38 ppm (triplet, -N-CH₂-), 1.79 ppm (sextet, -CH₂-CH₂-CH₃), and 1.06 ppm (triplet, -CH₃).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the covalent bonds within the tetrapropylammonium cation, providing a fingerprint of the functional groups present.

-

Sample Preparation: For solid-state analysis, a common method is the preparation of a potassium bromide (KBr) pellet.[6][7][8] A small amount of tetrapropylammonium bromide (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder.[6][8] This mixture is then pressed under high pressure to form a transparent pellet.[6][8] Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.[6][7][9]

-

Data Acquisition: A background spectrum of the KBr pellet or ATR crystal is recorded, followed by the spectrum of the sample. The resulting spectrum shows absorption bands corresponding to the various vibrational modes of the C-H, C-C, and C-N bonds.

Logical Workflow for Potassium Channel Blocking

Tetrapropylammonium bromide is known to function as a potassium channel blocker. While a detailed signaling pathway is complex and depends on the specific channel subtype, a logical workflow of its blocking mechanism can be conceptualized based on the action of related tetraalkylammonium ions. The primary interaction is a physical occlusion of the channel pore.

Caption: Logical workflow of potassium channel blocking by the tetrapropylammonium cation.

Conclusion

The molecular geometry of tetrapropylammonium bromide is characterized by a tetrahedral arrangement of four propyl groups around a central nitrogen atom, forming a cation that engages in an ionic bond with a bromide anion. Its solid-state structure is tetragonal. The bonding is a combination of strong ionic forces and covalent bonds within the organic cation. A detailed understanding of this structure, elucidated through techniques such as X-ray crystallography and NMR and FTIR spectroscopy, is fundamental to its application in both chemistry and pharmacology, particularly in its role as a potassium channel blocker where its size and charge are critical for its function.

References

- 1. Tetrapropylammonium bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Tetrapropylammonium bromide(1941-30-6) 1H NMR spectrum [chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. jascoinc.com [jascoinc.com]

Spectroscopic Profile of Tetrapropylammonium Bromide: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tetrapropylammonium (B79313) bromide (TPAB), a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and a structure-directing agent in zeolite synthesis.[1][2] This document details the experimental protocols and summarizes the key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and application of this compound.

Introduction

Tetrapropylammonium bromide, with the chemical formula C₁₂H₂₈BrN, is a white to off-white crystalline solid.[1] It is known to be hygroscopic and is soluble in water.[1][3] The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and the study of its interactions in various chemical systems. This guide presents a detailed compilation of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of tetrapropylammonium bromide in solution. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different nuclei in the tetrapropylammonium cation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrapropylammonium bromide exhibits three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-methylene (N⁺-CH₂) protons of the propyl chains.

Table 1: ¹H NMR Spectroscopic Data for Tetrapropylammonium Bromide

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| -CH₃ | 1.060 | Triplet |

| -CH₂- | 1.790 | Sextet |

| N⁺-CH₂- | 3.384 | Triplet |

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the tetrapropylammonium cation.

Table 2: ¹³C NMR Spectroscopic Data for Tetrapropylammonium Bromide

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| -CH₃ | ~11 |

| -CH₂- | ~17 |

| N⁺-CH₂- | ~60 |

Note: Precise, cited chemical shift values for ¹³C NMR were not available in the searched literature. The provided values are approximate and based on typical shifts for similar quaternary ammonium salts. Further experimental verification is recommended.

Experimental Protocol - NMR Spectroscopy

A general protocol for acquiring NMR spectra of tetrapropylammonium bromide is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of tetrapropylammonium bromide in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the vibrational modes of the chemical bonds within tetrapropylammonium bromide.

Infrared (IR) Spectroscopy

The IR spectrum of tetrapropylammonium bromide is characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the propyl groups.

Table 3: Key IR Absorption Bands for Tetrapropylammonium Bromide

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretching |

| ~1465 | C-H bending |

| ~1380 | C-H bending |

Note: A detailed, cited peak list for the IR spectrum was not available in the searched literature. The provided values are based on general spectral data for alkylammonium salts.

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule.

Table 4: Key Raman Shifts for Tetrapropylammonium Bromide

| Raman Shift (cm⁻¹) | Assignment |

| ~2940-2880 | C-H stretching |

| ~1450 | C-H bending |

| ~750 | C-N symmetric stretching |

Note: A detailed, cited peak list for the Raman spectrum was not available in the searched literature. The provided values are based on general spectral data for similar compounds.

Experimental Protocol - Vibrational Spectroscopy

-

Sample Preparation: Place a small amount of the solid tetrapropylammonium bromide sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Sample Preparation: Place the solid sample in a suitable container, such as a glass vial or a capillary tube.

-

Instrumentation: Utilize a Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Acquisition:

-

Focus the laser on the sample.

-

Set the appropriate laser power and acquisition time to avoid sample degradation while achieving a good signal-to-noise ratio.

-

Collect the scattered light and generate the Raman spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry of tetrapropylammonium bromide typically involves soft ionization techniques, such as electrospray ionization (ESI), which allow for the observation of the intact tetrapropylammonium cation.

Expected Fragmentation

In positive ion mode ESI-MS, the primary ion observed will be the intact tetrapropylammonium cation. Fragmentation is generally minimal with soft ionization, but if induced, may involve the loss of propyl or smaller alkyl groups.

Table 5: Expected m/z Values in ESI-MS of Tetrapropylammonium Bromide

| Ion | Formula | Calculated m/z |

| Tetrapropylammonium Cation | [C₁₂H₂₈N]⁺ | 186.22 |

Note: This is a theoretical value. The observed m/z may vary slightly depending on the instrument calibration.

Experimental Protocol - ESI-MS

-

Sample Preparation: Prepare a dilute solution of tetrapropylammonium bromide in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the characterization of tetrapropylammonium bromide. The presented NMR, IR, Raman, and MS data serve as a reliable reference for the identification and quality control of this compound in research and industrial settings. The experimental protocols offer a starting point for the development of specific analytical methods tailored to various applications.

References

Tetrapropylammonium Bromide: A Comprehensive Technical Guide to Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Tetrapropylammonium (B79313) bromide (TPAB) is a quaternary ammonium (B1175870) salt widely utilized in various scientific and industrial applications, including as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a structure-directing agent in the synthesis of zeolites.[1] A thorough understanding of its chemical stability and reactivity is paramount for its safe handling, effective application, and the development of robust formulations. This technical guide provides an in-depth analysis of the core stability and reactivity profile of TPAB, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Core Chemical and Physical Properties

TPAB is a white to off-white, hygroscopic crystalline powder that is soluble in water and methanol.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [2][3] |

| Molecular Formula | C₁₂H₂₈BrN | [3] |

| Molecular Weight | 266.26 g/mol | [3] |

| Melting Point | 270 °C | [4] |

| Decomposition Temperature | 270 °C (518 °F) | [2] |

| Solubility in Water | 0.1 g/mL, clear solution | [4] |

| pH of Aqueous Solution (100g/L) | 5-7 | [4] |

| Hygroscopicity | Hygroscopic | [5][6][7] |

Chemical Stability

The stability of tetrapropylammonium bromide is influenced by several factors, including temperature, pH, and exposure to incompatible materials.

Thermal Stability

Tetrapropylammonium bromide is considered stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from direct sunlight and moisture.[3][8] However, it undergoes thermal decomposition at elevated temperatures. The reported decomposition temperature is 270 °C (518 °F).[2] Upon heating to decomposition, TPAB can emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide gas, and ammonia.[5][7][9]

The primary thermal decomposition pathway for quaternary ammonium salts like TPAB is the Hofmann elimination . This reaction involves the abstraction of a β-hydrogen by a base (in this case, the bromide anion can act as a weak base at high temperatures), leading to the formation of an alkene, a tertiary amine, and a hydrogen halide.[10][11] For tetrapropylammonium bromide, the expected products of Hofmann elimination are propene, tripropylamine, and hydrogen bromide.

Caption: Thermal decomposition of Tetrapropylammonium Bromide via Hofmann Elimination.

pH Stability

Aqueous solutions of tetrapropylammonium bromide are weakly acidic, with a pH in the range of 5-7 for a 100 g/L solution.[4] The stability of TPAB in solution is dependent on the pH. In strongly acidic or basic conditions, degradation may be accelerated. The stability across a range of pH values is a critical parameter in formulation development and can be assessed using the experimental protocol outlined below.

Reactivity Profile

Tetrapropylammonium bromide's reactivity is primarily dictated by the quaternary ammonium cation and the bromide anion.

Reactivity with Oxidizing Agents

TPAB is incompatible with strong oxidizing agents.[5][6][7][9] Contact with strong oxidants can lead to vigorous reactions, potentially causing fire or explosion. It is crucial to avoid mixing or storing TPAB with substances such as peroxides, nitrates, and perchlorates.

Reactivity with Acids and Bases

While aqueous solutions are weakly acidic, TPAB is generally stable in the presence of dilute acids and bases. However, concentrated or strong acids and bases can promote degradation, particularly at elevated temperatures. As a salt of a strong acid (HBr) and a quaternary ammonium hydroxide (B78521) (a strong base), it does not undergo significant hydrolysis in neutral solutions.

Reactivity with Reducing Agents

Information regarding the reactivity of tetrapropylammonium bromide with reducing agents is not extensively detailed in readily available literature. However, given the stability of the tetrapropylammonium cation, significant reactivity with common reducing agents under normal conditions is not expected.

Experimental Protocols

To ensure the reliable and safe use of tetrapropylammonium bromide in research and development, standardized experimental protocols for assessing its stability are essential.

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and characterize the thermal degradation profile of tetrapropylammonium bromide.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground tetrapropylammonium bromide into a tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30 °C) for a few minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the steepest weight loss curve.

-

The derivative of the weight loss curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TPAB.

Protocol for pH Stability Assessment

Objective: To evaluate the chemical stability of tetrapropylammonium bromide in aqueous solutions at different pH values over time.

Methodology:

-

Materials:

-

Tetrapropylammonium bromide

-

High-purity water

-

A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or charged aerosol detector) for quantifying TPAB.

-

-

Sample Preparation:

-

Prepare a stock solution of TPAB of known concentration in high-purity water.

-

In separate volumetric flasks, add an aliquot of the TPAB stock solution to each buffer solution to achieve the desired final concentration.

-

-

Incubation:

-

Store the prepared solutions at a constant temperature (e.g., ambient or elevated temperature to accelerate degradation).

-

Protect the solutions from light if the compound is suspected to be light-sensitive.

-

-

Sampling and Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

-

Analyze the concentration of TPAB in each sample using a validated HPLC method.

-

-

Data Analysis:

-

Plot the concentration of TPAB as a function of time for each pH value.

-

Determine the degradation rate constant (k) at each pH by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order).

-

A plot of log(k) versus pH can be used to identify the pH of maximum stability.

-

Conclusion

Tetrapropylammonium bromide is a chemically stable compound under standard conditions but exhibits predictable reactivity and decomposition pathways under specific environmental stresses. Its thermal decomposition is primarily governed by the Hofmann elimination reaction, and it is incompatible with strong oxidizing agents. A thorough understanding of these stability and reactivity profiles, coupled with robust experimental evaluation, is critical for researchers, scientists, and drug development professionals to ensure its safe and effective use in their applications. The data and protocols provided in this guide serve as a foundational resource for the handling and formulation of tetrapropylammonium bromide.

References

- 1. Tetrapropylammonium bromide 98 1941-30-6 [sigmaaldrich.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. CatOnium TPAB | CAS: 1941-30-6 | [vestachem.com]

- 4. Tetrapropylammonium bromide - Safety Data Sheet [chemicalbook.com]

- 5. Tetrapropylammonium bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrapropylammonium bromide | 1941-30-6 [chemicalbook.com]

- 7. TETRAPROPYLAMMONIUM BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Quantum chemical calculations for tetrapropylammonium cation

An In-depth Technical Guide to Quantum Chemical Calculations for the Tetrapropylammonium (B79313) Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapropylammonium cation ([N(C₃H₇)₄]⁺) is a quaternary ammonium (B1175870) ion integral to various chemical applications, including as a phase-transfer catalyst and a component in ionic liquids. Understanding its molecular properties, such as conformational flexibility, charge distribution, and energetic stability, is crucial for optimizing its function in these roles. Quantum chemical calculations provide a powerful, non-experimental route to elucidate these properties at an atomic level. This guide details the theoretical framework and computational protocols for conducting a thorough quantum chemical analysis of the tetrapropylammonium cation, focusing on geometry optimization, vibrational frequency analysis, charge distribution, and thermochemical properties.

Introduction

Quaternary ammonium cations, or "quats," are permanently charged ions with the structure [NR₄]⁺.[1] Their stability and reactivity are dictated by the nature of their alkyl (R) groups. For the tetrapropylammonium cation, the four propyl chains introduce significant conformational flexibility, which influences its interactions in solution and in the solid state.

Computational chemistry offers indispensable tools for predicting molecular behavior by solving the Schrödinger equation.[2] Methods like Density Functional Theory (DFT) and ab initio calculations can accurately model molecular geometries, vibrational spectra, and electronic properties, providing insights that complement experimental data.[2][3] This guide outlines the application of these methods to the tetrapropylammonium cation.

Computational Methodology: A Detailed Protocol

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.[4][5] The following protocol outlines a robust approach for studying the tetrapropylammonium cation.

2.1 Software Calculations are typically performed using quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA. These programs allow for a wide range of theoretical methods and basis sets.

2.2 Geometry Optimization The first step in any analysis is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry.[6]

-

Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for geometry optimizations. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[3][7]

-